molecular formula C9H13ClN2O2 B1523033 5-Amino-2-methoxy-N-methylbenzamide hydrochloride CAS No. 194025-87-1

5-Amino-2-methoxy-N-methylbenzamide hydrochloride

Cat. No.: B1523033
CAS No.: 194025-87-1
M. Wt: 216.66 g/mol
InChI Key: BMNFGGLQZXUXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molar Refraction and Polarizability

  • Study: Molar Refraction and Polarizability of Antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate in [Aqueous-Sodium or Lithium Chloride] Solutions at 30 °C.
  • Findings: This research conducted density and refractive index measurements of the drug in aqueous solutions, demonstrating its antiemetic and parasympathomimetic activity. The study focused on the drug's molar refractivity and polarizability effects, crucial for understanding its physical and chemical properties in various environments (Sawale et al., 2016).

Transformation and Excretion in Biological Systems

  • Study: Transformation and excretion of drugs in biological systems. II. Transformation of metoclopramide in rabbits.
  • Findings: This paper explored how metoclopramide, a compound similar to 5-Amino-2-methoxy-N-methylbenzamide hydrochloride, is transformed and excreted in rabbits. The study revealed various transformation products in urine, providing insights into the drug's metabolism (Arita et al., 1970).

Reactions with Thiosemicarbazide

  • Study: Reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazide and its derivatives.
  • Findings: This research discusses the reactions involving derivatives of 5-amino-2-methoxybenzamide, leading to compounds like 5-amino-2-hydrazino-1,3-thiazole. Such studies are vital for understanding the chemical behavior and potential applications in synthetic chemistry (Balya et al., 2008).

Radiosynthesis for PET Tracers

  • Study: Radiosynthesis of a new radiobrominated ligand for 5HT2A receptors, a potential tracer for PET.
  • Findings: This study involved the radiobromination of a compound with a structure similar to this compound, aiming to develop a tracer for PET imaging. Such applications are crucial in medical diagnostics and research (Terrière et al., 1997).

Novel 5-HT4 Receptor Agonists

  • Study: Novel 5-hydroxytryptamine 4 (5-HT4) receptor agonists. Synthesis and gastroprokinetic activity of 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamide s.
  • Findings: Researchers synthesized and evaluated derivatives of 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamide for their 5-HT4 agonistic activities, highlighting their potential in enhancing gastric motility and gastric emptying (Suzuki et al., 1998).

Properties

IUPAC Name

5-amino-2-methoxy-N-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-11-9(12)7-5-6(10)3-4-8(7)13-2;/h3-5H,10H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFGGLQZXUXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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